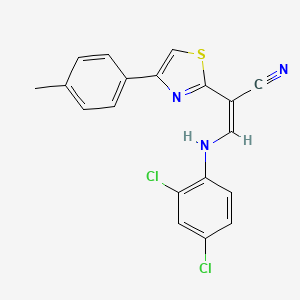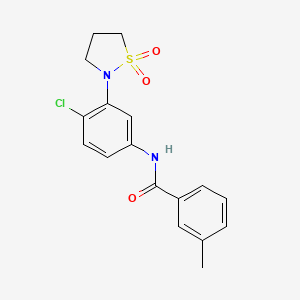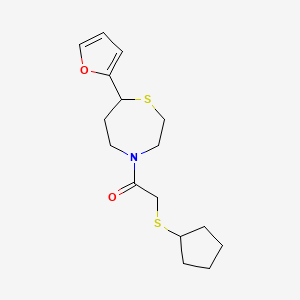![molecular formula C16H24BNO2 B2399241 N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E CAS No. 1190375-91-7](/img/structure/B2399241.png)
N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E” is a chemical compound with the CAS Number: 1190375-91-7 . It has a molecular weight of 273.18 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is (E)-N,N-dimethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)aniline . The InChI code for the compound is 1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)12-11-13-7-9-14(10-8-13)18(5)6/h7-12H,1-6H3/b12-11+ .Physical And Chemical Properties Analysis
The compound has a melting point range of 83-87°C . It is a solid in form . The SMILES string for the compound is CN©C(=O)c1ccc(cc1)B2OC©©C©©O2 .Scientific Research Applications
New Organic Binary Solids for NLO Applications
Researchers synthesized binary adducts involving compounds related to N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline for nonlinear optical (NLO) applications. These new solids, characterized by single crystal X-ray diffraction, showed potential for NLO applications due to their acentric packing and stability at high temperatures. This study indicates the importance of boron-containing compounds in developing materials with desirable optical properties (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Boronate-Based Fluorescence Probes for Hydrogen Peroxide Detection
A series of boronate ester fluorescence probes were synthesized, including compounds structurally similar to the queried chemical, for the detection of hydrogen peroxide (H2O2). These probes exhibited "Off–On" fluorescence responses to H2O2, highlighting their potential for biochemical applications and the detection of oxidative stress markers in biological systems (Lampard et al., 2018).
Synthesis and Characterization for Vibrational Property Studies
The structural and vibrational properties of related boron-containing compounds were extensively studied, showing consistency between molecular structure optimizations by DFT calculations and X-ray single crystal diffraction. These studies are crucial for understanding the electronic and structural characteristics of boron-containing organic compounds, which can influence their application in materials science (Wu, Chen, Chen, & Zhou, 2021).
Hole Transporting Materials for Perovskite Solar Cells
Compounds with structures related to the queried chemical have been developed as hole transporting materials (HTMs) for perovskite solar cells. These materials demonstrated improved thermal stability and hole extraction abilities, indicating the potential of boron-containing organic compounds in enhancing the efficiency and stability of perovskite solar cells (Liu et al., 2016).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)12-11-13-7-9-14(10-8-13)18(5)6/h7-12H,1-6H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKZHAHHWEXSU-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2399159.png)

![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)
![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2399169.png)
![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)

![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2399179.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399180.png)
